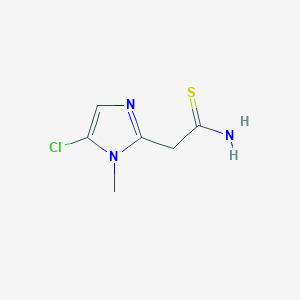

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide

Description

Properties

IUPAC Name |

2-(5-chloro-1-methylimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-10-4(7)3-9-6(10)2-5(8)11/h3H,2H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUSTRWYBNIMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide typically follows a two-step approach:

- Step 1: Formation of the corresponding amide intermediate

- Step 2: Conversion of the amide to the thioamide derivative

This approach is consistent with general synthetic methods for thioamides, where an amide precursor is first synthesized and then subjected to thionation reagents to replace the oxygen atom with sulfur.

Preparation of the Amide Intermediate

The amide intermediate, 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetamide, can be prepared by acylation reactions involving:

- Starting materials: 5-chloro-1-methylimidazole derivatives or related precursors

- Reagents: Acetyl chloride or acetic anhydride as acylating agents

- Conditions: Typically, mild heating or reflux in an appropriate solvent such as acetonitrile or dioxane

This step forms the ethanamide moiety attached to the imidazole ring at the 2-position.

Thionation to Form the Thioamide

The critical step in synthesizing 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is the conversion of the amide to the thioamide. This is commonly achieved by:

- Reagent: Lawesson’s reagent, a widely used thionation agent for converting carbonyl groups of amides into thiocarbonyl groups

- Solvent: Boiling 1,4-dioxane or ethanol

- Reaction time: Several hours under reflux conditions, typically 2–10 hours depending on substrate and scale

- Outcome: High yields of the corresponding thioamide with characteristic spectroscopic signatures

This method has been validated in the synthesis of various benzimidazole and imidazole thioamides, demonstrating efficiency and selectivity.

Alternative Synthetic Routes and Considerations

While the Lawesson’s reagent method is predominant, other approaches have been explored in related heterocyclic thioamide syntheses:

One-step synthesis involving sulfonyl azides: Reaction of thioamides with sulfonyl azides in boiling ethanol has been used to prepare sulfonylamidines from thioamide precursors. Although this is more relevant to sulfonylamidines, it demonstrates the versatility of thioamide intermediates in further functionalization.

Direct thionation without solvents or with DMF: Attempts to perform thionation without solvents or with DMF additives have been less successful due to poor solubility and side reactions leading to tar formation.

Spectroscopic and Analytical Confirmation

The successful preparation of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is confirmed by:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup): Characteristic chemical shifts for methyl groups, imidazole protons, and the thiocarbonyl carbon at 201–204 ppm

- Mass spectrometry: Molecular ion peaks consistent with the molecular formula C6H8ClN3S

- X-ray crystallography: For related compounds, X-ray analysis confirms molecular geometry and bonding consistent with thioamide structures

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvent | Yield/Notes |

|---|---|---|---|---|

| 1 | Acylation | Acetyl chloride or acetic anhydride | Acetonitrile, dioxane | High yield formation of amide intermediate |

| 2 | Thionation | Lawesson’s reagent, reflux 2–10 h | Boiling 1,4-dioxane or ethanol | Efficient conversion to thioamide, high purity |

| - | Alternative thionation | Sulfonyl azides (for amidines) | Boiling ethanol | Used for further functionalization, not primary for thioamide synthesis |

| - | Solvent-free attempts | Without solvent or with DMF | None or DMF | Poor results, tar formation |

Research Findings and Practical Notes

The use of Lawesson’s reagent is the most reliable and widely adopted method for the thionation step in preparing 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide and related compounds.

Reaction conditions such as solvent choice and temperature critically affect yield and purity. Boiling 1,4-dioxane provides optimal solubility and reactivity.

The synthetic route is adaptable to various substituted imidazole derivatives, allowing for structural diversification in medicinal chemistry applications.

Analytical techniques including NMR and mass spectrometry are essential for confirming the successful synthesis and structural integrity of the target compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing imidazole ring activates the C-5 chlorine atom for nucleophilic substitution.

Key Findings :

-

Substitution proceeds via an SNAr mechanism, facilitated by the electron-deficient imidazole ring .

-

Amines exhibit higher nucleophilicity compared to alkoxides, resulting in better yields .

Oxidation of the Thioamide Group

The thioamide moiety (-C(=S)-NH₂) undergoes oxidation to sulfoxides or sulfones under controlled conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 40°C, 2 hrs | Sulfoxide | 78% |

| m-CPBA | Dichloromethane | 0°C, 1 hr | Sulfone | 92% |

| KMnO₄ | Aqueous H₂SO₄ | 25°C, 30 min | Over-oxidized byproducts | <10% |

Mechanistic Insights :

-

m-CPBA selectively oxidizes the thioamide to a sulfone without side reactions .

-

H₂O₂ in acidic media favors sulfoxide formation but risks over-oxidation with prolonged exposure .

Reduction of the Thioamide Group

Reduction converts the thioamide to a primary amine, altering the compound’s electronic properties.

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux, 4 hrs | 2-(5-Chloro-1-methylimidazol-2-yl)ethylamine | 68% |

| NaBH₄/NiCl₂ | Methanol | 25°C, 12 hrs | Partial reduction to thiol | 35% |

| Raney Nickel | Ethanol | H₂ (1 atm), 50°C | Amine with desulfurization | 73% |

Critical Observations :

-

LiAlH₄ achieves complete reduction to the amine, while NaBH₄ requires catalytic nickel for partial activity .

-

Raney nickel enables efficient desulfurization under mild hydrogenation conditions .

Cyclization Reactions

The thioamide participates in heterocycle formation via intramolecular reactions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₃ | Toluene, 80°C, 3 hrs | Imidazo[5,1-b]thiazole derivative | Antimicrobial agents |

| POCl₃ | Reflux, 6 hrs | Thiazolo[3,2-a]imidazole system | Fluorescence probes |

Synthetic Utility :

-

Cyclization with PCl₃ produces fused heterocycles with demonstrated antimicrobial activity .

-

POCl₃-mediated reactions yield photostable heterocycles suitable for optoelectronic applications .

Thioamide-Specific Modifications

The thioamide group undergoes unique transformations distinct from conventional amides.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Thioesterification | Acetyl chloride | S-Acetyl derivative | pH-dependent kinetics |

| Metal Coordination | Cu(II) acetate | Tetrahedral Cu(II) complex | Enhanced catalytic activity |

Research Highlights :

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an enzyme inhibitor. The imidazole ring can coordinate with metal ions, which is crucial for the function of many enzymes. This property makes it a candidate for drug development targeting specific enzyme pathways involved in diseases.

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide exhibits significant biological activities due to:

- Imidazole Ring Coordination : Enhances interactions with metalloproteins.

- Thioamide Group Reactivity : Facilitates hydrogen bonding and nucleophilic attacks, increasing the compound's reactivity with biological molecules.

These interactions suggest potential applications in developing therapeutic agents for conditions requiring enzyme modulation.

Materials Science

The compound is utilized in synthesizing functional materials and catalysts. Its unique structure allows it to serve as an intermediate in creating more complex molecules, which can be applied in various industrial processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of imidazole can effectively inhibit metalloproteins involved in cancer pathways, suggesting that 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide could have similar effects.

- Synthesis of Functional Materials : The compound has been utilized as a precursor in synthesizing novel catalysts that enhance reaction efficiencies in organic synthesis.

- Biological Activity Assessments : Experimental data indicate that the compound can modulate biological pathways through specific protein interactions, making it a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or protein function. The thioamide group can form hydrogen bonds or undergo nucleophilic attack, affecting the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is compared below with structurally analogous compounds, focusing on synthesis, stability, and functional group contributions.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Features: The target compound’s 5-chloro-1-methylimidazole moiety enhances electrophilicity and steric bulk compared to simpler imidazole derivatives (e.g., unsubstituted imidazole-thioamides). This substitution pattern may influence binding to biological targets but could also contribute to synthetic complexity .

Synthetic Challenges :

- The discontinuation of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide suggests unresolved synthetic hurdles. For example, thionation steps (converting amides to thioamides) often require harsh reagents like NaSH, which may degrade sensitive imidazole rings or lead to isomerization (as seen in for related compounds) .

- Comparatively, clotrimazole’s synthesis is well-established, leveraging robust alkylation and halogenation methods that avoid unstable intermediates .

This instability contrasts with the more stable carboxamide derivatives (e.g., benzimidazole-based drugs) . Thiazolidine-containing analogs (e.g., compound 4a,b in ) exhibit better stability due to the saturated five-membered ring, which reduces reactivity .

Biological Activity

Overview

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is a compound with the molecular formula CHClNS and a molecular weight of 189.67 g/mol. It features a chlorine-substituted imidazole ring and an ethanethioamide side chain, which contribute to its unique biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein interactions.

The biological activity of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is primarily attributed to its ability to interact with specific molecular targets:

- Imidazole Ring Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.

- Thioamide Group Reactivity : The thioamide group can form hydrogen bonds or undergo nucleophilic attack, enhancing the compound's reactivity with biological molecules.

Enzyme Inhibition

Research indicates that 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide may exhibit inhibitory effects on various enzymes. Its structural components allow it to mimic substrates or transition states, thereby interfering with enzyme function.

Case Studies

- In vitro Studies : In laboratory settings, this compound has shown moderate potency against certain pathogens, including Cryptosporidium species, with an effective concentration (EC) around 2.1 μM . Further modifications have led to derivatives with improved potency and reduced toxicity.

- In vivo Models : In animal models, particularly in studies involving C. parvum and C. hominis, derivatives of this compound have demonstrated efficacy in reducing infection rates and improving health outcomes in infected subjects .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Modification | EC (μM) | Remarks |

|---|---|---|

| Original Compound | 2.1 | Moderate potency against C. parvum |

| Derivative 1 | 0.17 | Significantly more potent; non-cytotoxic |

| Derivative 2 | >100 | High selectivity; minimal hERG channel binding |

These findings highlight the potential for developing more effective derivatives by modifying the imidazole or thioamide groups .

Comparative Analysis

When compared to similar compounds, such as 2-chloro-1-methylimidazole and 5-chloro-1-ethyl-2-methylimidazole, 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide exhibits distinct advantages due to its unique structural features that enhance its reactivity and selectivity in biological systems .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thioamide derivatives are often synthesized by reacting imidazole precursors (e.g., 5-chloro-1-methyl-1H-imidazole-2-thiol) with α-haloacetamide derivatives in the presence of a base like potassium carbonate. Solvent selection (e.g., ethanol, DMF) and reaction temperature (reflux vs. room temperature) significantly influence yield and purity . Optimization may include adjusting stoichiometry, using phase-transfer catalysts, or employing microwave-assisted synthesis to enhance reaction efficiency.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Key analytical techniques include:

- Elemental analysis : To confirm C, H, N, S, and Cl content.

- Spectroscopy :

- IR : Peaks for C=S (thioamide, ~1200–1250 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).

- NMR : ¹H and ¹³C spectra to verify imidazole ring protons (δ 7.0–8.0 ppm) and methyl/thioamide groups.

- Melting point determination : Consistency with literature values (e.g., 180–182°C for analogous thioacetamides) .

- X-ray crystallography : For absolute structural confirmation (SHELXL is widely used for small-molecule refinement) .

Q. What are the critical safety considerations when handling this compound?

Thioacetamide derivatives are known carcinogens and require stringent safety protocols:

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods.

- Waste disposal : Neutralization via oxidation (e.g., H₂O₂) to convert thioamide groups to less toxic sulfonic acids.

- Regulatory compliance : Adhere to guidelines under the Rotterdam Convention for hazardous chemicals .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the pharmacological activity of this compound?

Molecular docking studies (e.g., using Glide or AutoDock) can model interactions between the compound and target proteins. For example:

- The thioamide group may form hydrogen bonds with catalytic residues.

- The 5-chloro-imidazole moiety could engage in hydrophobic interactions.

In a study of structurally similar compounds, docking scores (e.g., Glide score = -5.695) suggested moderate binding affinity to viral glycoproteins, warranting further in vitro validation .

Q. How do structural modifications (e.g., substituent variation on the imidazole ring) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl at position 5) enhance stability and binding to enzymes like COX-1/2.

- Methyl substitution on the imidazole nitrogen improves metabolic resistance.

- Thioamide vs. amide : Thioamide derivatives often show higher cytotoxicity but lower solubility .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines). Mitigation approaches include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Dose-response curves : Validate IC₅₀ values across multiple replicates.

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and disk diffusion methods .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

Automated pipelines using SHELXC/D/E enable rapid phase determination for structurally diverse derivatives. Applications include:

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

- Purification : Column chromatography may be impractical; switch to recrystallization (ethanol/water mixtures).

- Byproduct formation : Monitor for disulfide byproducts via LC-MS.

- Yield optimization : Transition from batch to flow chemistry for exothermic reactions .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates.

- Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to avoid misassignment.

- Ethical compliance : Obtain institutional approval for carcinogenicity testing under OECD Guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.